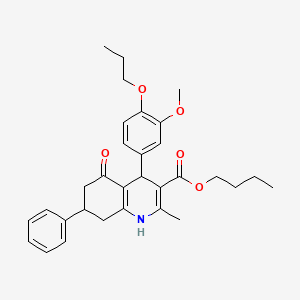

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a hexahydroquinoline core fused with a cyclohexanone ring. The molecule features a butyl ester group at position 3, a 3-methoxy-4-propoxyphenyl substituent at position 4, and a phenyl group at position 6. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in calcium channel modulation and antimicrobial activity .

Properties

Molecular Formula |

C31H37NO5 |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C31H37NO5/c1-5-7-16-37-31(34)28-20(3)32-24-17-23(21-11-9-8-10-12-21)18-25(33)30(24)29(28)22-13-14-26(36-15-6-2)27(19-22)35-4/h8-14,19,23,29,32H,5-7,15-18H2,1-4H3 |

InChI Key |

QHTGXKJDHVCXHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCCC)OC)C(=O)CC(C2)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, typically starting with the preparation of the hexahydroquinoline core. This core can be synthesized through a Pictet-Spengler cyclization reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a methoxybenzaldehyde, while reduction of the carbonyl group could yield a hydroxyl derivative of the hexahydroquinoline core.

Scientific Research Applications

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: This compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Hexahydroquinoline Derivatives

Key Observations:

Position 4 Substituents : The 3-methoxy-4-propoxyphenyl group introduces steric and electronic effects distinct from simpler methoxy or hydroxy substituents, altering binding affinity in biological targets .

Position 7 Substituents : The phenyl group at position 7 (present in the target compound and cyclohexyl derivative ) contributes to π-π stacking interactions in crystal packing, unlike compounds lacking this group .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Data and Hydrogen-Bonding Networks

Key Observations:

Ring Puckering: The cyclohexanone ring in methyl derivatives exhibits a puckering amplitude of 0.45 Å, influenced by substituent steric effects .

Hydrogen Bonding : Methoxy and hydroxy groups facilitate intermolecular interactions (e.g., N–H···O in ), stabilizing crystal lattices and affecting solubility .

Key Observations:

Ester Group Impact : Longer alkyl chains (e.g., butyl) may prolong metabolic half-life compared to methyl esters .

Substituent-Driven Activity : The 3-methoxy-4-propoxyphenyl group in the target compound could enhance antioxidant activity via electron-donating effects, similar to methoxy derivatives .

Biological Activity

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound recognized for its potential biological activities. Its unique molecular structure, characterized by a hexahydroquinoline scaffold and various functional groups, suggests diverse therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is C31H37NO5 with a molecular weight of approximately 529.7 g/mol. The compound features multiple substituents that enhance its stability and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits anti-inflammatory and antioxidant properties. It interacts with various biological targets that may have implications in treating conditions such as hypertension and neurodegenerative diseases. The following sections detail specific biological activities supported by empirical research.

Anti-inflammatory Activity

Research has shown that the compound can inhibit the production of pro-inflammatory cytokines. For instance, in vitro studies demonstrated significant reductions in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using several assays. It demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to the presence of methoxy and propoxy groups that enhance electron donation capabilities.

The mechanisms underlying the biological activities of Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:

- Inhibition of Enzymatic Activity :

- The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- Modulation of Signaling Pathways :

- It may modulate key signaling pathways involved in inflammation and oxidative stress responses.

Research Findings

Multiple studies have evaluated the biological activity of this compound:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Neuroprotection :

- In a model of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress.

- Hypertension Model :

- In animal models of hypertension, treatment with this compound resulted in significant reductions in blood pressure and associated vascular inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.